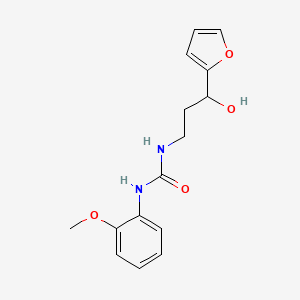

![molecular formula C10H15NO B2731273 Methyl[2-(4-methylphenoxy)ethyl]amine CAS No. 625437-29-8](/img/structure/B2731273.png)

Methyl[2-(4-methylphenoxy)ethyl]amine

Overview

Description

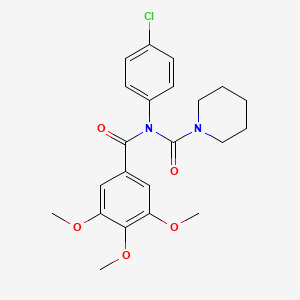

“Methyl[2-(4-methylphenoxy)ethyl]amine” is an organic compound . It is also known as 4-Methoxyphenethylamine . The molecular formula of this compound is C10H15NO .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One of the synthesized phenoxy amines is N,N-dimethyl-2-(4-methylphenoxy)ethylamine . In this molecule, protons bound to the methyl group in the ring exhibit a chemical shift δ = 2.06 and protons from methyl groups bonded with nitrogen have a chemical shift δ = 2.10 . Alkylation is an efficient method for the synthesis of 3° and 4° amines .Molecular Structure Analysis

The nitrogen atom in most amines is sp3 hybridized. Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .Chemical Reactions Analysis

Amines undergo a variety of chemical reactions. They can be alkylated, acylated, and halogenated . They can also undergo reactions involving alkyl groups: SN2 reactions of alkyl halides, ammonia, and other amines .Scientific Research Applications

Antioxidant Properties and Biochemical Reactions

Methyl[2-(4-methylphenoxy)ethyl]amine may be explored in studies for its potential antioxidant properties, as analogous structures have been studied for their abilities to scavenge free radicals, interact with various biochemical pathways, and contribute to the mitigation of oxidative stress in biological systems. Research into similar compounds has shown that phenolic structures, to which this compound is related, exhibit significant antioxidant capacities. This is critical in the prevention of oxidative stress-related diseases and could have applications in developing therapeutic agents or dietary supplements aimed at enhancing antioxidant defense mechanisms in humans (Huang, Ou, & Prior, 2005).

Environmental Toxicology and Biodegradation

Investigations into the environmental fate and biodegradation of chemical compounds similar to this compound contribute to our understanding of their potential environmental impacts. These studies focus on the persistence, mobility, and transformation of such compounds in various environmental matrices, including water, soil, and air. Understanding the environmental toxicology of these compounds is crucial for assessing their ecological risks and for developing strategies to mitigate their presence in the environment. The review by Ying, Williams, and Kookana (2002) on the environmental fate of alkylphenols and their ethoxylates offers insights into the methodologies and approaches that could be applicable to studying this compound (Ying, Williams, & Kookana, 2002).

Role in Food Science and Safety

In food science, the study of compounds like this compound is significant in understanding their formation, occurrence, and implications on food safety and quality. Research into biogenic amines, for instance, highlights the importance of detecting and quantifying such compounds in foodstuffs due to their potential toxicological effects. Analytical methods and regulatory standards developed for biogenic amines could be adapted for this compound to ensure food safety and public health (Önal, 2007).

Pharmacological Research

The exploration of this compound in pharmacological research could revolve around its potential therapeutic effects. Compounds with similar chemical structures have been studied for their anti-inflammatory, analgesic, and antispasmodic properties. Research into the molecular mechanisms of action, pharmacokinetics, and pharmacodynamics of these compounds is essential for developing new drugs and therapeutic agents. The comprehensive review of thymol's pharmacological properties by Nagoor Meeran et al. (2017) suggests a framework for investigating this compound in a pharmacological context (Nagoor Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017).

Safety and Hazards

properties

IUPAC Name |

N-methyl-2-(4-methylphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9-3-5-10(6-4-9)12-8-7-11-2/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRIBHSVYMOUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCNC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-3-(4-fluorophenoxy)propanamide](/img/structure/B2731199.png)

![Ethyl 2-[cyclohexyl-(1-prop-2-ynylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2731212.png)